(2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and aminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl and methyl-substituted pyrrolidine derivatives. The reaction conditions may involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Common reagents include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2S,4R)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2S,4R)-4-(chloromethyl)pyrrolidine-1,2-dicarboxylate
Uniqueness
(2S,4R)-1-tert-butyl 2-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group, in particular, allows for unique interactions and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
214066-78-1 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
MZYOLCKXFNORTA-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CN |
Origin of Product |
United States |
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